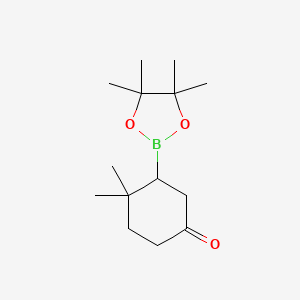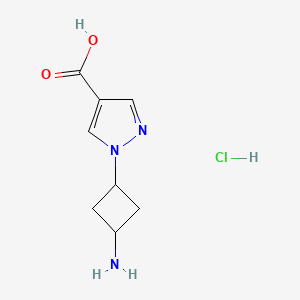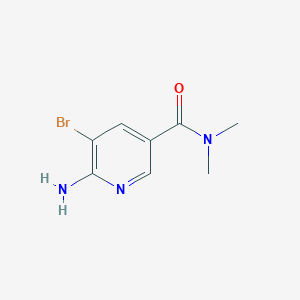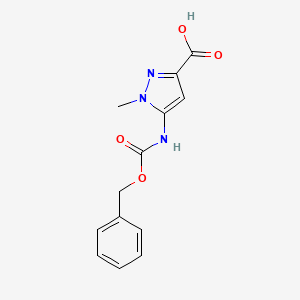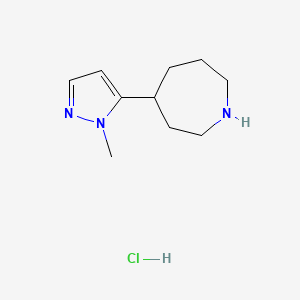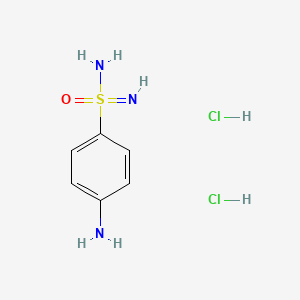
4-Aminobenzene-1-sulfonoimidamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzene-1-sulfonoimidamide dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzene-1-sulfonoimidamide dihydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with appropriate reagents under controlled conditions. One common method includes the use of sulfonyl chlorides and amines, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
化学反应分析
Types of Reactions
4-Aminobenzene-1-sulfonoimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives. These products have their own unique applications in different fields .
科学研究应用
4-Aminobenzene-1-sulfonoimidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Aminobenzene-1-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting various biochemical processes. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis, thereby exerting antimicrobial effects .
相似化合物的比较
Similar Compounds
4-Aminobenzenesulfonamide: A closely related compound with similar chemical structure and properties.
Sulfanilamide: Another sulfonamide derivative with antimicrobial properties.
4-Cyanobenzene-1-sulfonamide: A compound with a cyano group instead of an amino group, used in different applications.
Uniqueness
4-Aminobenzene-1-sulfonoimidamide dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
属性
分子式 |
C6H11Cl2N3OS |
|---|---|
分子量 |
244.14 g/mol |
IUPAC 名称 |
4-(aminosulfonimidoyl)aniline;dihydrochloride |
InChI |
InChI=1S/C6H9N3OS.2ClH/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H3,8,9,10);2*1H |
InChI 键 |
ZNFPCGGHBUMMEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)S(=N)(=O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
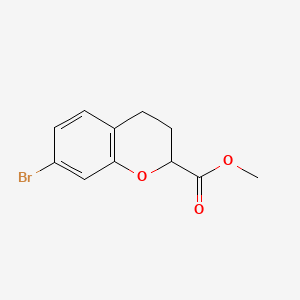
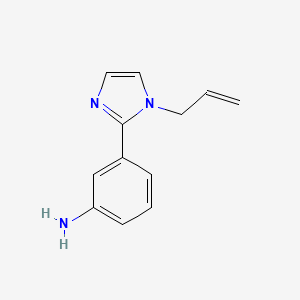
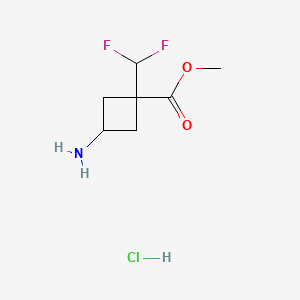
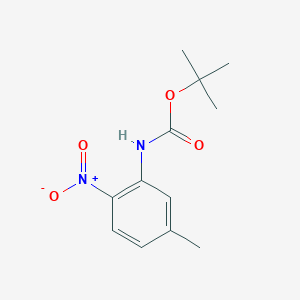
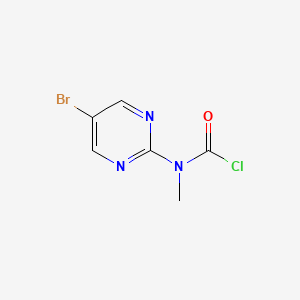
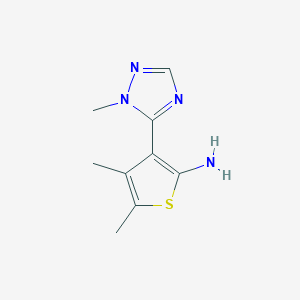
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)
